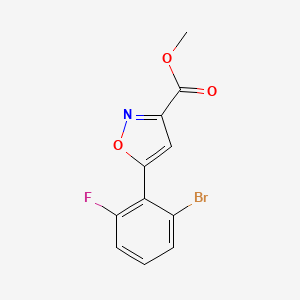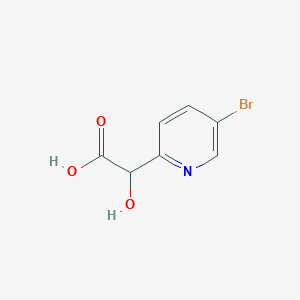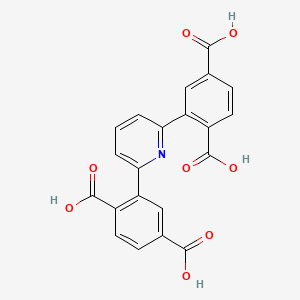
2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, along with a hexafluoropropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of 3-(trifluoromethyl)aniline to obtain 4-bromo-3-(trifluoromethyl)aniline. This intermediate is then subjected to further reactions to introduce the hexafluoropropanol group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of pharmaceuticals.
Medicine: It may be investigated for its potential therapeutic properties or as a precursor in drug development.
Industry: The compound can be utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like bromine and trifluoromethyl can influence the reactivity and selectivity of the compound. These groups can stabilize intermediates and transition states, facilitating various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
2-Bromo-5-aminobenzotrifluoride: Another fluorinated aromatic compound with similar functional groups.
Uniqueness
2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the combination of bromine, trifluoromethyl, and hexafluoropropanol groups. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H4BrF9O |
|---|---|
Poids moléculaire |
391.03 g/mol |
Nom IUPAC |
2-[4-bromo-3-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H4BrF9O/c11-6-2-1-4(3-5(6)8(12,13)14)7(21,9(15,16)17)10(18,19)20/h1-3,21H |
Clé InChI |
PEHNXKKMATWMCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)


![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)


